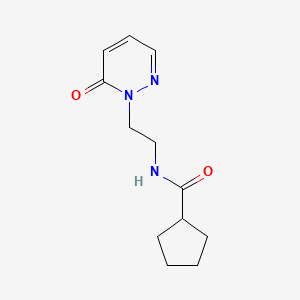

![molecular formula C21H26ClN3O2 B6579612 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide CAS No. 1049416-52-5](/img/structure/B6579612.png)

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a potent and selective D4 dopamine receptor ligand . It is also known as a Cetirizine Related Compound .

Synthesis Analysis

The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine . A process for its synthesis has been patented, which involves the preparation of 2-[2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid .Molecular Structure Analysis

The molecular formula of the compound is C21H26ClN3O2 . The compound may exist in the levorotatory form, the dextrorotatory form, or a mixture of the levorotatory and dextrorotatory forms .Chemical Reactions Analysis

The compound can undergo hydrolysis, converting to a corresponding phenoxy acid . It can also couple with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 373.88 . It is soluble in DMSO but insoluble in water .Aplicaciones Científicas De Investigación

- The compound PB12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide) was initially identified as a potent and selective dopamine D₄ receptor ligand . Researchers have modified PB12 to explore structural features that could enhance its affinity for the dopamine D₃ receptor.

- Notably, N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (27) and N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide (41) are promising candidates for positron emission tomography (PET) imaging due to their affinity and labeling properties .

Dopamine D₃ Receptor Ligands

Mecanismo De Acción

Target of Action

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide, also known as F5264-0530, VU0639958-1, or CCG-296996, is a potent and selective ligand for the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The D4 receptor subtype is one of five subtypes of dopamine receptors and has a high affinity for dopamine, a neurotransmitter that is critical in controlling the start and stop of voluntary and involuntary movements .

Mode of Action

The compound interacts with its target, the D4 dopamine receptor, by binding to it. This binding event triggers a series of biochemical reactions that lead to the activation or inhibition of downstream signaling pathways

Biochemical Pathways

Upon binding to the D4 dopamine receptor, the compound can affect several biochemical pathways. These pathways are primarily involved in the regulation of neurotransmission, motor control, reward, and the release of various hormones . The downstream effects of these pathways can influence a variety of physiological processes, including mood, behavior, and motor activity.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the D4 dopamine receptor. By modulating the activity of this receptor, the compound can influence a variety of cellular processes, including neurotransmission and hormone release . These effects can, in turn, have significant impacts on physiological functions such as mood, behavior, and motor control.

Propiedades

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2/c1-17-4-2-3-5-20(17)27-16-21(26)23-10-11-24-12-14-25(15-13-24)19-8-6-18(22)7-9-19/h2-9H,10-16H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCQHLQXTGHRTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide](/img/structure/B6579529.png)

![4-fluoro-N-{6-[(3-{[(pyridin-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide](/img/structure/B6579536.png)

![N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide](/img/structure/B6579541.png)

![7-butyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6579547.png)

![2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B6579555.png)

![2,6-difluoro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B6579571.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide](/img/structure/B6579586.png)

![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579597.png)

![2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579603.png)

![2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579610.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide](/img/structure/B6579611.png)

![N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B6579618.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B6579626.png)